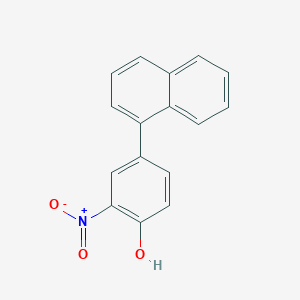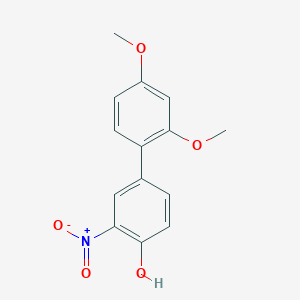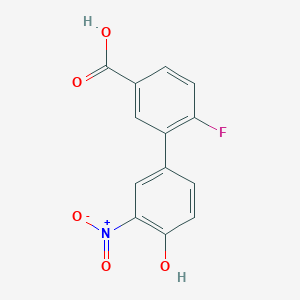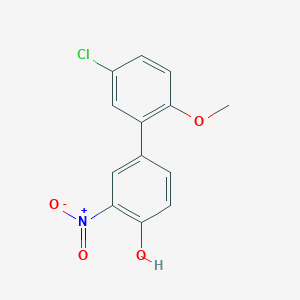
4-(Naphthalen-1-yl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-yl)-2-nitrophenol, 95% (4-NPN) is a nitroaromatic compound used in various scientific research applications. It is a pale yellow, crystalline solid with a melting point of 95-98°C. 4-NPN is a versatile compound that can be used as a reagent in organic synthesis and as a starting material in the synthesis of other compounds. It has been used in a wide range of studies, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-yl)-2-nitrophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of heterocyclic compounds and as a starting material for the synthesis of other compounds. It has also been used in biochemistry and pharmacology studies, including studies of the metabolism of drugs and hormones, as well as studies of the effects of drugs on the central nervous system.
Mecanismo De Acción
4-(Naphthalen-1-yl)-2-nitrophenol, 95% is a nitroaromatic compound that is metabolized by the cytochrome P450 enzyme system. It is converted to a reactive intermediate, which can then form covalent adducts with macromolecules such as proteins and DNA. The formation of covalent adducts can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The formation of covalent adducts with macromolecules can lead to a variety of biochemical and physiological effects. These effects can include changes in enzyme activity, changes in gene expression, changes in cell signaling, and changes in cell proliferation. The effects of 4-(Naphthalen-1-yl)-2-nitrophenol, 95% on biochemical and physiological processes can be both beneficial and detrimental, depending on the concentrations and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Naphthalen-1-yl)-2-nitrophenol, 95% is a versatile compound that has a wide range of applications in scientific research. It is relatively easy to synthesize and can be used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. However, 4-(Naphthalen-1-yl)-2-nitrophenol, 95% is toxic and should be handled with caution. It should be stored in a cool, dry place, away from light and moisture.
Direcciones Futuras
Future research on 4-(Naphthalen-1-yl)-2-nitrophenol, 95% could focus on exploring its potential applications in drug development and other areas of biochemistry and pharmacology. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Other potential areas of research include investigating its potential as an inhibitor of enzymes involved in metabolic pathways, exploring its use as a biomarker for disease, and investigating its potential role in the development of new therapeutic agents.
Métodos De Síntesis
4-(Naphthalen-1-yl)-2-nitrophenol, 95% can be synthesized from naphthalene and nitrobenzene. The reaction involves the condensation of nitrobenzene with naphthalene in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then purified by recrystallization from ethanol or methanol.
Propiedades
IUPAC Name |
4-naphthalen-1-yl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSWVWGEOGUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-yl)-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)









![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)